molecular formula C18H20ClN3O4 B11476137 2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide

2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B11476137
M. Wt: 377.8 g/mol
InChI Key: QPLSINMBHVIFSK-UHFFFAOYSA-N
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Description

2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and a phenyl ring that is further substituted with dimethoxy and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Carboxamide Group: This is typically done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with the Phenyl Ring: The phenyl ring, substituted with dimethoxy and morpholine groups, can be introduced through a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a carboxylic acid derivative, while reduction could yield a corresponding amine.

Scientific Research Applications

2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide: is similar to other pyridine carboxamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other similar compounds. The presence of the morpholine group, in particular, can influence the compound’s solubility, binding affinity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C18H20ClN3O4

Molecular Weight

377.8 g/mol

IUPAC Name

2-chloro-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O4/c1-24-15-10-13(21-18(23)12-4-3-5-20-17(12)19)14(11-16(15)25-2)22-6-8-26-9-7-22/h3-5,10-11H,6-9H2,1-2H3,(H,21,23)

InChI Key

QPLSINMBHVIFSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)N3CCOCC3)OC

Origin of Product

United States

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